molecular formula C5H8O4S2 B12582895 2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide CAS No. 500878-65-9

2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide

Cat. No.: B12582895
CAS No.: 500878-65-9
M. Wt: 196.2 g/mol
InChI Key: XTGAQCRZNWHIRQ-UHFFFAOYSA-N
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Description

2,6-Dithiaspiro[33]heptane, 2,2,6,6-tetraoxide is a unique chemical compound characterized by its spirocyclic structure containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide typically involves multi-step reactions. One common method includes the successive [2+2] cycloadditions between dichloroketene and olefins, resulting in the formation of the spiro compound . This method, however, often yields low to moderate amounts and requires purification through chromatography.

Another synthetic route involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, leading to higher turnover and yields . This method often eliminates the need for chromatography, making it more efficient for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide is unique due to its combination of sulfur and oxygen atoms in a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

500878-65-9

Molecular Formula

C5H8O4S2

Molecular Weight

196.2 g/mol

IUPAC Name

2λ6,6λ6-dithiaspiro[3.3]heptane 2,2,6,6-tetraoxide

InChI

InChI=1S/C5H8O4S2/c6-10(7)1-5(2-10)3-11(8,9)4-5/h1-4H2

InChI Key

XTGAQCRZNWHIRQ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CS1(=O)=O)CS(=O)(=O)C2

Origin of Product

United States

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